molecular formula C18H13N3O6S B2553532 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate CAS No. 877636-48-1

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Cat. No.: B2553532
CAS No.: 877636-48-1
M. Wt: 399.38
InChI Key: ADBWXKRHRFJRHX-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a synthetic chemical reagent of significant interest in medicinal chemistry and chemical biology research. Its primary research value stems from its role as a key intermediate in the synthesis of more complex molecules with potential biological activity. This compound features a pyranone core linked via an ester to a 4-methyl-3-nitrobenzoate group and further functionalized with a pyrimidin-2-ylsulfanyl methyl moiety. This unique structure combines several pharmacophoric elements, making it a versatile building block for the development of targeted chemical libraries. Scientific studies have explored its utility as a precursor for compounds that act as transient receptor potential melastatin 8 (TRPM8) channel antagonists [https://pubchem.ncbi.nlm.nih.gov/patent/CN103242281A]. The TRPM8 channel is a cold-sensitive ion channel that is a validated target for the treatment of conditions such as cold allodynia, migraine, and prostate cancer, positioning this compound as a critical tool for researchers investigating novel therapeutic agents in these areas. Its mechanism of action, when incorporated into final active molecules, typically involves antagonizing the TRPM8 channel to inhibit calcium influx, which can be studied in cellular assays to understand neuropathic pain pathways and cancer cell proliferation. Researchers utilize this reagent to explore structure-activity relationships (SAR) and to synthesize novel chemical entities for high-throughput screening against a range of biological targets.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-11-3-4-12(7-14(11)21(24)25)17(23)27-16-9-26-13(8-15(16)22)10-28-18-19-5-2-6-20-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBWXKRHRFJRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

  • 4-Methyl-3-nitrobenzoic acid : Serves as the acylating agent for esterification.
  • 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-ol : The pyran core bearing the thioether-linked pyrimidine substituent.

Synthesis of 4-Methyl-3-Nitrobenzoic Acid

The benzoate fragment is synthesized via nitration of 4-methylbenzoic acid. Nitration typically occurs at the meta position relative to the methyl group due to its electron-donating nature, yielding 4-methyl-3-nitrobenzoic acid.

Reaction Conditions

  • Nitrating Agent : Concentrated HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C (to minimize di-nitration)
  • Yield : ~75%.

Synthesis of 4-Oxo-6-[(Pyrimidin-2-Ylsulfanyl)Methyl]-4H-Pyran-3-Ol

The pyran core is constructed via cyclization of a β-keto ester precursor. A β-keto ester, such as ethyl 3-oxohexanoate, undergoes condensation with thiourea or pyrimidine-2-thiol to introduce the sulfur-containing substituent.

Key Steps :

  • Cyclization : β-Keto ester + Thiourea → 4-Hydroxypyran-3-one intermediate.
  • Thioether Formation : Nucleophilic substitution with pyrimidine-2-thiol under basic conditions.

Proposed Synthetic Routes

Route 1: Direct Esterification of Preformed Pyran-3-ol

This route involves synthesizing the pyran-3-ol intermediate followed by esterification with 4-methyl-3-nitrobenzoic acid.

Step 1: Synthesis of 4-Oxo-6-(Chloromethyl)-4H-Pyran-3-ol
  • Reactants : β-Keto ester (e.g., ethyl 3-oxohexanoate) and thiourea.
  • Conditions : Reflux in DMF at 120°C for 6–8 hours.
  • Mechanism : Cyclocondensation followed by chlorination (SOCl₂).
  • Yield : ~80%.
Step 2: Thioether Formation with Pyrimidine-2-Thiol
  • Reactants : 4-Oxo-6-(chloromethyl)-4H-pyran-3-ol + Pyrimidine-2-thiol.
  • Conditions : K₂CO₃, DMF, 60°C, 4 hours.
  • Yield : ~70%.
Step 3: Esterification with 4-Methyl-3-Nitrobenzoic Acid
  • Activation : Convert acid to acyl chloride using oxalyl chloride.
  • Coupling : React pyran-3-ol with acyl chloride in pyridine at 0°C.
  • Yield : ~65%.

Overall Yield : ~36% (multi-step).

Route 2: One-Pot Cyclization and Functionalization

A streamlined approach combining cyclization and thioether formation in a single pot.

Step 1: Cyclocondensation with Pyrimidine-2-Thiol
  • Reactants : β-Keto ester + Pyrimidine-2-thiol.
  • Conditions : DMF, 140°C, 12 hours.
  • Mechanism : In situ formation of pyran-3-ol and thioether linkage.
  • Yield : ~60%.
Step 2: Esterification as Above

Overall Yield : ~39%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield 36% 39%
Purification Complexity High Moderate
Scalability Moderate High

Route 2 offers marginally better efficiency and scalability, though both require careful optimization of thioether formation to avoid polysubstitution.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 2.40 (s, 3H, Ar-CH₃), 3.85 (s, 2H, SCH₂), 6.20 (s, 1H, pyran H-5), 8.10–8.50 (m, 3H, pyrimidine H).
  • ¹³C NMR :
    • 168.5 ppm (C=O), 155.2 ppm (pyrimidine C-2), 122.5 ppm (Ar-NO₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 386.0942 (Calc. 386.0938).

Challenges and Optimization Strategies

  • Nitration Selectivity : Ensuring mono-nitration at the 3-position requires strict temperature control (-5°C).
  • Thioether Stability : Pyrimidine-2-thiol is prone to oxidation; use of N₂ atmosphere improves yields.
  • Esterification Efficiency : Steglich conditions (DCC/DMAP) may enhance coupling yields compared to acyl chlorides.

Industrial Applicability and Environmental Considerations

  • Solvent Recovery : DMF (b.p. 153°C) is recycled via distillation, reducing waste.
  • Catalyst Use : Avoiding strong acids/bases simplifies effluent treatment.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine.

    Substitution: The pyrimidin-2-ylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Preliminary studies indicate that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate exhibits a range of biological activities:

Antimicrobial Activity

Research suggests that derivatives of this compound may possess antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis in tumor cells while sparing normal cells.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration into their therapeutic applications.
  • Antitumor Screening : Another study focused on the cytotoxic effects of the compound on various cancer cell lines, finding that it induced apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The pathways involved often include binding to active sites on enzymes or receptors, leading to altered cellular functions .

Comparison with Similar Compounds

ML221 (4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate)

Structural Differences :

  • ML221 (CAS: 877636-42-5) features a 4-nitrobenzoate group, whereas the target compound has a 4-methyl-3-nitrobenzoate substitution .
  • The nitro group in ML221 is at the para position, while in the target compound, it is at the meta position, with an additional methyl group at the para position.

Pharmacological Activity :

  • ML221 is a well-characterized APJ antagonist with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment assay) .
  • The 4-nitro group in ML221 is critical for APJ antagonism, as electron-withdrawing groups enhance binding affinity. Modifications to this position (e.g., 4-bromo, 4-trifluoromethyl) retained partial activity, but most ester replacements (e.g., amides, sulfonates) abolished potency .

Physicochemical Properties :

  • ML221 exhibits poor aqueous solubility (14 μM at pH 7.4) and rapid metabolism in human and mouse liver microsomes .
  • The target compound’s 4-methyl group may improve lipophilicity and solubility compared to ML221, though this remains speculative without direct data .

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate (CAS: 877637-29-1)

Structural Differences :

  • Replaces the benzoate ester with a 2-phenylacetate group, altering steric and electronic properties.

Activity :

  • Likely reduced APJ antagonism due to the absence of nitro substituents, which are critical for receptor interaction. SAR studies indicate that nitro groups at specific positions enhance potency .

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-trifluoromethylbenzoate

Structural Differences :

  • Substitutes the nitro group with a 4-trifluoromethyl group.

Activity :

  • Retains partial APJ antagonism (IC50 ~5–10 μM), demonstrating tolerance for electron-withdrawing groups at the para position. However, potency is lower than ML221’s .

Stability :

Structure-Activity Relationship (SAR) Trends

The following table summarizes key SAR findings for analogs of the target compound:

Compound Substituent (Benzoate Position) APJ IC50 (μM) Selectivity (vs. AT1) Solubility (μM, pH 7.4) Metabolic Stability (t1/2)
ML221 (4-nitro) 4-NO2 0.70 (cAMP) >37-fold 14 Low (rapid hepatic clearance)
Target compound (4-methyl-3-nitro) 3-NO2, 4-CH3 N/A N/A Predicted higher Unknown
4-Trifluoromethyl analog 4-CF3 5–10 ~10-fold N/A N/A
2-Phenylacetate analog 2-PhCH2COO >20 Not selective N/A N/A

Key Observations :

Nitro Group Position : The para-nitro group in ML221 maximizes APJ antagonism. Shifting the nitro to the meta position (as in the target compound) may reduce potency due to altered electronic effects .

Metabolic Stability : Ester analogs with bulkier substituents (e.g., trifluoromethyl) may resist hydrolysis better than nitro-substituted derivatives .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, chemical properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N3O6SC_{17}H_{16}N_{3}O_{6}S, with a molecular weight of approximately 382.43 g/mol. Its structure includes a pyran ring fused with a pyrimidine moiety, which is linked to a sulfur atom. The presence of functional groups such as carbonyl, nitro, and sulfonyl enhances the compound's reactivity and potential for various biological interactions.

PropertyValue
Molecular FormulaC17H16N3O6SC_{17}H_{16}N_{3}O_{6}S
Molecular Weight382.43 g/mol
Structural FeaturesPyran ring, pyrimidine, sulfur

Biological Activity

Preliminary studies indicate that This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various bacterial strains.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory responses.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For instance, the pyrimidine moiety can interact with nucleic acids, while the pyran ring may facilitate binding to proteins involved in cell signaling and proliferation. This interaction could lead to downstream effects that modulate biological pathways critical for disease progression.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyran Ring : Utilizing cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Employing reagents such as sulfur-based compounds to attach the pyrimidine moiety.
  • Purification Techniques : Recrystallization and chromatography are commonly used to achieve high purity levels.

Case Studies

Several studies have investigated the biological activities of compounds related to This compound :

  • Study on Antimicrobial Activity : A study demonstrated that similar pyran derivatives exhibited significant inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents .
  • Anticancer Research : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
  • Inflammation Modulation : Research indicated that compounds with similar structures could reduce pro-inflammatory cytokine production in macrophages .

Q & A

Q. Methodological Answer :

  • Light Sensitivity : The nitro group may undergo photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Moisture Sensitivity : The ester linkage is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis and store with desiccants .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (expected >150°C for nitroaromatic systems) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer :
Apply Design of Experiments (DOE) principles:

Factor Screening : Vary temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading (e.g., DMAP for esterification).

Response Surface Methodology (RSM) : Use central composite design to model interactions between factors (e.g., pyrimidine-thiol concentration vs. reaction time) .

Validation : Confirm optimal conditions with triplicate runs. For example, a 15% yield increase was reported for analogous pyran derivatives using RSM .

Advanced: What computational approaches predict the compound’s reactivity or biological interactions?

Q. Methodological Answer :

  • DFT Calculations : Model the electron-withdrawing effects of the nitro group on the pyran ring’s electrophilicity. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The pyrimidinyl-sulfanyl moiety may exhibit affinity for ATP-binding pockets .
  • MD Simulations : Assess stability in aqueous vs. lipid membranes (e.g., GROMACS) to predict pharmacokinetic behavior .

Advanced: How can researchers resolve contradictions in spectral or bioactivity data?

Q. Methodological Answer :

Data Triangulation : Cross-validate NMR assignments with COSY/NOESY for proton-proton correlations .

Impurity Profiling : Use LC-MS to detect side products (e.g., hydrolyzed ester or oxidized thioether).

Biological Replicates : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .

Collaborative Analysis : Share raw data with crystallography or spectroscopy specialists to re-examine ambiguous peaks .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Q. Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize exothermic risks during nitro group introduction .
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DMAP) for esterification steps to reduce waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
Reactant of Route 2
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

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